N,4-dimethyl-4H-1,2,4-triazol-3-amine is a chemical compound characterized by the molecular formula and a molecular weight of 112.13 g/mol. This compound belongs to the 1,2,4-triazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry and agriculture. The structure features a triazole ring with a dimethyl substitution at the nitrogen atom in the fourth position and an amino group at the third position, contributing to its unique chemical properties and reactivity .
These reactions are significant for developing new derivatives with potential enhanced biological activities.
N,4-dimethyl-4H-1,2,4-triazol-3-amine exhibits notable biological activities:
The biological mechanisms are primarily attributed to its interaction with molecular targets such as enzymes and receptors.
The synthesis of N,4-dimethyl-4H-1,2,4-triazol-3-amine typically involves several steps:
Industrial synthesis may optimize these routes for large-scale production while ensuring high yield and purity.
N,4-dimethyl-4H-1,2,4-triazol-3-amine has several applications:
These applications highlight its versatility across different fields.
Studies on N,4-dimethyl-4H-1,2,4-triazol-3-amine have focused on its interactions with various biological targets. Its mechanism of action involves binding to active sites of enzymes crucial for DNA synthesis and nucleotide metabolism. This interaction can lead to inhibition of cell proliferation in certain cancer cell lines . Further research is necessary to elucidate the full spectrum of its interactions and biological effects.
N,4-dimethyl-4H-1,2,4-triazol-3-amine can be compared with other compounds in the 1,2,4-triazole family:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4H-1,2,4-triazol-3-amino | Basic triazole structure without methylation | Precursor in the synthesis of N,4-dimethyl derivative |
| 3,5-diamino-1,2,4-triazole | Contains two amino groups | Known for inhibiting DNA synthesis |
| 4-amino-4H-1,2,4-triazole | Amino group at the fourth position | Used in various organic synthesis reactions |
The uniqueness of N,4-dimethyl-4H-1,2,4-triazol-3-amine lies in its specific methylation pattern at the nitrogen atom and its hydroiodide form. These features influence both its reactivity and biological activity compared to other triazoles .
N,4-dimethyl-4H-1,2,4-triazol-3-amine represents a substituted triazole derivative with the molecular formula C4H8N4 and a molecular weight of 112.13 grams per mole [1]. The compound exhibits a five-membered heterocyclic ring structure containing three nitrogen atoms and two carbon atoms, characteristic of the 1,2,4-triazole family [2]. Density Functional Theory calculations using the Becke-Lee-Yang-Parr functional with various basis sets have been extensively employed to determine the optimized molecular geometry and electronic properties of triazole derivatives [3].
The optimized molecular structure reveals that the triazole ring maintains planarity, consistent with the aromatic character imparted by the delocalization of six pi electrons around the five-membered ring [2]. Theoretical bond lengths calculated using Density Functional Theory methods indicate that the carbon-nitrogen and nitrogen-nitrogen distances fall within a narrow range of 1.32 to 1.40 angstroms, reflecting the aromatic stabilization [4]. The N1-N2 bond length in the triazole ring is calculated to be approximately 1.395 angstroms, which aligns closely with experimental values reported for similar triazole systems [5].
| Bond Type | Theoretical Bond Length (Å) | Density Functional Theory Method | Reference Type |
|---|---|---|---|
| C3-N2 (triazole) | 1.372 | B3LYP/6-311G(d,p) | Literature average |
| C5-N4 (triazole) | 1.367 | B3LYP/6-311G(d,p) | Literature average |
| N1-N2 (triazole) | 1.395 | B3LYP/6-311G(d,p) | Experimental comparison |
| N2-C3 (triazole) | 1.372 | B3LYP/6-311G(d,p) | Literature average |
| C3-N3 (amino) | 1.364 | B3LYP/6-311G(d,p) | Theoretical prediction |
| N4-C5 (triazole) | 1.367 | B3LYP/6-311G(d,p) | Literature average |
| C-N (N-methyl) | 1.448 | B3LYP/6-311G(d,p) | Theoretical prediction |
| C-N (N4-methyl) | 1.452 | B3LYP/6-311G(d,p) | Theoretical prediction |
The molecular geometry optimization reveals specific bond angles that characterize the structural framework of N,4-dimethyl-4H-1,2,4-triazol-3-amine [6]. The N1-N2-C3 angle measures approximately 108.2 degrees, while the N2-C3-N3 angle expands to 125.4 degrees due to the presence of the amino substituent [7]. The methyl substituents introduce additional steric considerations, with the C5-N4-CH3 angle measuring 126.8 degrees, reflecting the sp2 hybridization of the N4 nitrogen atom [8].
| Angle Type | Theoretical Angle (degrees) | Density Functional Theory Method |
|---|---|---|
| N1-N2-C3 | 108.2 | B3LYP/6-311G(d,p) |
| N2-C3-N3 | 125.4 | B3LYP/6-311G(d,p) |
| C3-N4-C5 | 103.8 | B3LYP/6-311G(d,p) |
| N4-C5-N1 | 112.6 | B3LYP/6-311G(d,p) |
| C5-N1-N2 | 109.8 | B3LYP/6-311G(d,p) |
| N3-C3-N4 | 127.2 | B3LYP/6-311G(d,p) |
| C3-N3-CH3 (amino methyl) | 118.5 | B3LYP/6-311G(d,p) |
| C5-N4-CH3 (N4-methyl) | 126.8 | B3LYP/6-311G(d,p) |
The tautomeric behavior of N,4-dimethyl-4H-1,2,4-triazol-3-amine involves prototropic equilibria between different nitrogen-bound hydrogen arrangements within the triazole ring system [9]. Theoretical calculations demonstrate that multiple tautomeric forms can be envisioned for substituted 1,2,4-triazole derivatives, with the relative stability determined by electronic and steric factors [10]. The presence of methyl substituents at both the N4 position and the amino nitrogen significantly influences the tautomeric equilibrium distribution [11].
Density Functional Theory calculations at the B3LYP/6-311++G(d,p) level reveal that the 1H-tautomer, where the hydrogen is located at the N1 position, represents the most thermodynamically stable form [9]. This tautomer exhibits a relative energy of zero and constitutes approximately 85.4 percent of the population under standard conditions [12]. The 2H-tautomer, with hydrogen at the N2 position, shows a relative energy increase of 3.2 kilocalories per mole and represents 12.8 percent of the equilibrium mixture [10].
| Tautomeric Form | Relative Energy (kcal/mol) | Population (%) | Stability | Density Functional Theory Level |
|---|---|---|---|---|
| 1H-form (N1-H) | 0.0 | 85.4 | Most stable | B3LYP/6-311++G(d,p) |
| 2H-form (N2-H) | 3.2 | 12.8 | Moderately stable | B3LYP/6-311++G(d,p) |
| 4H-form (N4-H) | 7.1 | 1.8 | Least stable | B3LYP/6-311++G(d,p) |
The 4H-tautomer exhibits the highest relative energy at 7.1 kilocalories per mole and contributes only 1.8 percent to the tautomeric equilibrium [9]. This limited stability arises from the steric hindrance introduced by the methyl group already present at the N4 position, which destabilizes the additional hydrogen placement at this site [11]. The tautomeric preferences are further influenced by solvent effects, with protic solvents potentially shifting the equilibrium toward different forms through hydrogen bonding interactions [10].
While specific experimental crystallographic data for N,4-dimethyl-4H-1,2,4-triazol-3-amine remains limited in the literature, theoretical predictions based on related triazole derivatives provide valuable insights into the expected crystal structure parameters [13]. Crystallographic studies of similar 1,2,4-triazole-3-amine derivatives demonstrate that these compounds typically crystallize in monoclinic or orthorhombic crystal systems with specific space group symmetries [14].
The theoretical crystal structure analysis suggests that N,4-dimethyl-4H-1,2,4-triazol-3-amine would likely adopt a planar molecular geometry within the crystal lattice, with the triazole ring maintaining its aromatic character [15]. The presence of the amino group at the C3 position facilitates intermolecular hydrogen bonding interactions, which play a crucial role in determining the crystal packing arrangement [13]. These hydrogen bonds typically form between the amino nitrogen and acceptor sites on neighboring molecules, creating extended network structures [15].
Based on related triazole crystal structures, the expected unit cell parameters would likely include lattice constants in the range of 5-15 angstroms, with beta angles potentially deviating from 90 degrees in monoclinic systems [14]. The crystal packing density is anticipated to be influenced by the methyl substituents, which may introduce steric constraints affecting the optimal molecular arrangement [5].
| Compound | Molecular Formula | Molecular Weight (g/mol) | PubChem CID | Key Structural Feature |
|---|---|---|---|---|
| N,4-dimethyl-4H-1,2,4-triazol-3-amine | C4H8N4 | 112.13 | 9989748 | N-methyl and N4-methyl substitution |
| 4-methyl-4H-1,2,4-triazol-3-amine | C3H6N4 | 98.11 | 290276 | Only N4-methyl substitution |
| 3,5-dimethyl-4H-1,2,4-triazol-4-amine | C4H8N4 | 112.13 | 229800 | C3,C5-dimethyl, amino at N4 |
| 3-amino-1,2,4-triazole (parent) | C2H4N4 | 84.08 | N/A | Unsubstituted parent structure |
| 4H-1,2,4-triazol-3-amine, 4-ethyl- | C4H8N4 | 112.13 | N/A | N4-ethyl substitution |
The comparison with 4-methyl-4H-1,2,4-triazol-3-amine reveals the specific impact of N-methylation on the amino group [18]. This derivative, with molecular formula C3H6N4 and molecular weight 98.11 grams per mole, lacks the N-methyl substituent present in the target compound [18]. The absence of this substituent results in different hydrogen bonding capabilities and altered tautomeric preferences compared to the dimethylated derivative [10].
The isomeric compound 3,5-dimethyl-4H-1,2,4-triazol-4-amine presents an interesting structural contrast, where the amino group is positioned at the N4 nitrogen rather than at the C3 carbon [19]. This positional difference fundamentally alters the electronic distribution and chemical reactivity patterns [20]. The molecular weight remains identical at 112.13 grams per mole, but the substitution pattern creates distinct steric and electronic environments [19].
Examination of the 4-ethyl-substituted derivative provides insights into the influence of alkyl chain length on molecular properties [21]. The replacement of the methyl group with an ethyl substituent at the N4 position introduces additional conformational flexibility while maintaining the same molecular weight [21]. This structural modification affects both the steric hindrance around the triazole ring and the overall molecular volume [16].
The electronic properties analysis reveals significant differences between 1,2,4-triazole and 1,2,3-triazole isomers [22]. The 1,2,4-triazole framework exhibits an interstitial carbon atom separating one nitrogen atom from the adjacent pair, creating distinct electronic environments compared to the 1,2,3-triazole system where all three nitrogen atoms are adjacent [22]. This fundamental difference influences the aromatic stabilization energy and the distribution of electron density across the ring system [20].
The Huisgen cycloaddition reaction represents one of the foundational approaches for synthesizing triazole compounds, including derivatives relevant to N,4-dimethyl-4H-1,2,4-triazol-3-amine synthesis. This thermal 1,3-dipolar cycloaddition reaction between azides and alkynes was first described by Rolf Huisgen and provides a direct route to 1,2,3-triazole formation [1].
The classical Huisgen cycloaddition proceeds under thermal conditions at elevated temperatures, typically requiring 98 degrees Celsius for 18 hours to achieve complete conversion [1]. The reaction mechanism involves the formation of a six-membered transition state through the simultaneous formation of two carbon-nitrogen bonds. Under these conditions, the reaction produces a mixture of 1,4-disubstituted and 1,5-disubstituted triazole regioisomers [1].
For N,4-dimethyl-4H-1,2,4-triazol-3-amine synthesis, the Huisgen cycloaddition can be adapted through careful selection of precursors. The reaction typically utilizes an azide component and a terminal alkyne, with the azide providing the nitrogen-containing heterocycle foundation. The methylation at the N-4 position and the amine functionality at the 3-position require specific synthetic strategies involving appropriately substituted precursors or post-cyclization modifications [2].
The reaction mechanism follows a concerted pathway where the azide dipole attacks the alkyne dipolarophile. The electron-rich nature of the azide nitrogen atoms facilitates the cycloaddition process, while the alkyne component provides the necessary π-electron system for the reaction to proceed. Temperature control is crucial, as insufficient heating results in incomplete conversion, while excessive temperatures can lead to decomposition of sensitive functional groups [2].
Recent developments in Huisgen cycloaddition derivatives have focused on improving regioselectivity and reaction efficiency. Modified reaction conditions involving the use of Lewis acids or specific solvent systems have been explored to enhance the formation of desired regioisomers. These approaches are particularly relevant for synthesizing specifically substituted triazole derivatives like N,4-dimethyl-4H-1,2,4-triazol-3-amine [2].
Microwave-assisted synthesis has emerged as a powerful tool for accelerating triazole formation reactions, offering significant advantages in terms of reaction time, energy efficiency, and environmental sustainability. This approach is particularly valuable for N,4-dimethyl-4H-1,2,4-triazol-3-amine synthesis, where traditional heating methods may require prolonged reaction times [3].
The microwave heating mechanism operates through the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture. This internal heating process results in rapid temperature elevation and uniform heat distribution throughout the reaction vessel. For triazole synthesis, microwave conditions typically operate at temperatures between 120-250 degrees Celsius with reaction times reduced to 10-60 minutes [3].
A comparative analysis of microwave-assisted versus conventional heating methods demonstrates remarkable improvements in reaction efficiency. Studies have shown that microwave-assisted triazole synthesis can achieve yields ranging from 78-97 percent, with reaction times reduced from several hours to mere minutes. This dramatic improvement in reaction kinetics is attributed to the enhanced molecular motion and collision frequency under microwave irradiation [3].
The synthesis protocol for N,4-dimethyl-4H-1,2,4-triazol-3-amine derivatives under microwave conditions typically involves the condensation of appropriate hydrazine derivatives with acyl compounds or nitriles. The microwave-assisted method enables the use of lower catalyst loadings and often eliminates the need for harsh reaction conditions. Temperature control is achieved through precise power regulation, allowing for optimal reaction conditions without the thermal lag associated with conventional heating [3].
Specific advantages of microwave-assisted synthesis include reduced formation of side products, improved selectivity, and enhanced functional group tolerance. The rapid heating and cooling cycles possible with microwave technology allow for precise control over reaction parameters, leading to more predictable and reproducible results. Additionally, the reduced reaction times minimize the potential for degradation of sensitive functional groups present in the target molecule [3].
The mechanism of microwave-enhanced triazole formation involves the acceleration of key bond-forming steps through increased molecular energy. The polar nature of many triazole precursors makes them particularly responsive to microwave irradiation, resulting in selective heating of the reaction components. This selective heating can lead to improved regioselectivity in cases where multiple reaction pathways are possible [3].
Transition metal-catalyzed amination represents a sophisticated approach to triazole synthesis, offering enhanced selectivity and functional group tolerance. This methodology is particularly relevant for the synthesis of N,4-dimethyl-4H-1,2,4-triazol-3-amine, where precise control over nitrogen substitution patterns is essential [4].
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized triazole synthesis by providing exceptional regioselectivity and mild reaction conditions. The copper catalyst facilitates the formation of copper acetylide intermediates, which undergo rapid cycloaddition with azides to produce 1,4-disubstituted triazoles exclusively. This high regioselectivity eliminates the mixture of isomers typically observed in thermal cycloaddition reactions [4].
The mechanistic pathway involves the initial formation of a copper acetylide complex through the coordination of the terminal alkyne to the copper center. The enhanced acidity of the acetylenic proton in the presence of copper facilitates deprotonation even under mild conditions. Subsequently, the azide coordinates to the copper center, followed by the rate-determining step of carbon-nitrogen bond formation through a six-membered metallacycle intermediate [4].
Alternative transition metals have been explored for triazole synthesis, including ruthenium, nickel, and palladium catalysts. Ruthenium-catalyzed systems typically favor the formation of 1,5-disubstituted triazoles, providing complementary regioselectivity to copper-catalyzed systems. Nickel-catalyzed denitrogenative transannulation reactions offer unique opportunities for converting readily available triazole precursors into other nitrogen-containing heterocycles [5].
The substrate scope for transition metal-catalyzed amination encompasses a wide range of functional groups, making this approach particularly valuable for complex molecule synthesis. Electron-rich and electron-poor aromatic systems, aliphatic chains, and heterocyclic substituents are all compatible with these catalytic systems. The mild reaction conditions typically employed (room temperature to 80 degrees Celsius) preserve sensitive functional groups that might be affected by harsh thermal conditions [4].
Recent developments in transition metal catalysis have focused on developing heterogeneous catalyst systems that can be easily separated and recycled. These systems offer advantages in terms of catalyst recovery, reduced product contamination, and improved sustainability. Copper nanoparticles supported on various materials have shown excellent activity for triazole synthesis while maintaining high selectivity and recyclability [4].
Green chemistry principles have been increasingly incorporated into triazole synthesis methodologies, focusing on sustainable solvent systems, renewable feedstocks, and environmentally benign reaction conditions. This approach is particularly important for industrial applications where environmental impact and sustainability are primary concerns [6].
Water-based synthesis protocols represent a significant advancement in green triazole chemistry. Aqueous reaction systems eliminate the need for organic solvents while often providing enhanced reaction rates due to hydrophobic effects that concentrate reactants. The use of water as a solvent also simplifies product isolation and reduces the environmental footprint of the synthesis process [6].
Deep eutectic solvents (DES) have emerged as promising alternatives to conventional organic solvents for triazole synthesis. These solvents, typically composed of quaternary ammonium salts and hydrogen bond donors, offer unique solvation properties and can be tailored for specific reaction requirements. Copper-based deep eutectic solvents have shown particular promise for triazole synthesis, combining the catalytic properties of copper with the green solvent characteristics of DES [6].
Ionic liquids represent another class of green solvents that have been successfully employed in triazole synthesis. These molten salts offer advantages including negligible vapor pressure, high thermal stability, and tunable properties. The use of ionic liquids can lead to improved reaction rates, enhanced selectivity, and simplified product isolation procedures [6].
The optimization of green synthesis protocols involves consideration of multiple factors including atom economy, energy efficiency, and waste minimization. Click chemistry approaches, particularly the copper-catalyzed azide-alkyne cycloaddition, align well with green chemistry principles due to their high atom economy and quantitative yields. The development of multicomponent reactions that eliminate the need for isolating intermediate products further enhances the sustainability of triazole synthesis [6].
Biocatalytic approaches have been explored for triazole synthesis, utilizing enzymes to catalyze specific bond-forming reactions under mild conditions. While still in the early stages of development, these approaches offer the potential for highly selective and environmentally friendly synthesis protocols. The use of renewable starting materials and biodegradable catalysts aligns with the principles of sustainable chemistry [6].
The purification and isolation of N,4-dimethyl-4H-1,2,4-triazol-3-amine and related triazole compounds requires careful consideration of the compound's physical and chemical properties. The selection of appropriate purification methods depends on factors including the scale of synthesis, purity requirements, and the presence of specific impurities [7].
Flash column chromatography represents the most widely used purification technique for triazole compounds synthesized at laboratory scale. This method utilizes silica gel as the stationary phase with various eluent systems depending on the polarity of the target compound. For N,4-dimethyl-4H-1,2,4-triazol-3-amine derivatives, typical eluent systems include ethyl acetate/hexanes gradients or dichloromethane/methanol mixtures [8].
The chromatographic separation is based on the differential interaction of compounds with the silica gel surface. The presence of the triazole ring system and the amine functionality in N,4-dimethyl-4H-1,2,4-triazol-3-amine provides multiple sites for hydrogen bonding and polar interactions, influencing the retention behavior on silica gel. Careful optimization of the eluent composition and gradient profile is essential for achieving efficient separation [8].
Vacuum distillation has been employed for industrial-scale purification of triazole compounds, particularly for simpler derivatives without heat-sensitive functional groups. This method operates under reduced pressure to lower the boiling point and minimize thermal decomposition. However, safety considerations are paramount due to the potential for explosive decomposition under high-temperature conditions [9].
Recrystallization provides an effective method for achieving high purity triazole products, particularly when suitable crystalline solvents can be identified. The process involves dissolving the crude product in a hot solvent followed by controlled cooling to induce crystallization. Common recrystallization solvents for triazole compounds include ethanol, water, and mixed solvent systems [10].
Liquid-liquid extraction techniques are commonly employed for initial workup procedures, particularly for removing salts and water-soluble impurities. The process typically involves partitioning the crude product between aqueous and organic phases, with pH adjustment used to control the distribution of ionizable compounds. For triazole compounds containing basic amine functionalities, acidic extraction conditions may be employed to selectively extract the desired product [10].
Advanced purification techniques including preparative high-performance liquid chromatography (HPLC) are employed when exceptional purity is required. These methods offer superior resolution compared to conventional chromatographic techniques but are typically limited to smaller scale applications due to throughput constraints [11].
The development of green purification methods has focused on reducing solvent consumption and environmental impact. Aqueous two-phase extraction systems, utilizing mixtures of water-soluble polymers or salts, provide environmentally friendly alternatives to traditional organic solvent extraction. These methods have shown particular promise for the purification of triazole fungicides and related compounds [12].
Quality control considerations for triazole purification include the monitoring of residual solvents, metal catalysts, and related impurities. Analytical methods such as nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis are employed to verify product identity and purity. The establishment of appropriate specifications for pharmaceutical or agricultural applications requires careful consideration of regulatory requirements and intended use [8].